5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Overview
Description
5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one is a complex organic compound with a molecular formula of C23H18N2O4 . This compound is characterized by its unique structure, which includes a hydroxy group, a nitro group, and a tetrahydrobenzo[a]phenanthridinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Chemical Reactions Analysis
5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles depending on the desired substitution .
Scientific Research Applications
5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one involves its interaction with various molecular targets. The hydroxy and nitro groups play a significant role in its reactivity and binding to biological molecules. These interactions can modulate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one include other phenanthridinone derivatives and nitrophenyl compounds. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, compounds like 5-nitro-2-hydroxyphenyl derivatives may share some reactivity but lack the tetrahydrobenzo[a]phenanthridinone core, which is crucial for its specific applications .
Properties
IUPAC Name |
5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-19-11-9-14(25(28)29)12-17(19)23-22-16(6-3-7-20(22)27)21-15-5-2-1-4-13(15)8-10-18(21)24-23/h1-2,4-5,8-12,23-24,26H,3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSSQURAEFXLIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C=CC(=C5)[N+](=O)[O-])O)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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